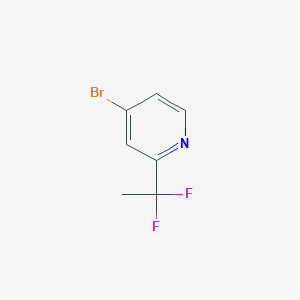

4-Bromo-2-(1,1-difluoroethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(1,1-difluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c1-7(9,10)6-4-5(8)2-3-11-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCBDENNZYHLCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC(=C1)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 1,1 Difluoroethyl Pyridine and Analogues

Transformations Involving the Pyridine (B92270) Bromine Atom

The bromine atom at the C4 position of the pyridine ring serves as a versatile handle for introducing a variety of functional groups through cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions for Diverse C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 4-Bromo-2-(1,1-difluoroethyl)pyridine is a viable substrate for these transformations.

While specific examples for this compound are not extensively documented in publicly available literature, the general principles of palladium-catalyzed cross-coupling reactions are applicable. The Suzuki-Miyaura coupling, for instance, is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For a substrate like this compound, a hypothetical Suzuki reaction with an arylboronic acid would be expected to proceed as follows:

Hypothetical Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|

Similarly, the Stille coupling, which utilizes organotin compounds, and the Negishi coupling, which employs organozinc reagents, are also expected to be effective for the arylation, vinylation, or alkylation of this compound at the C4 position. The choice of catalyst, ligand, base, and solvent is crucial for optimizing these reactions and achieving high yields.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly valuable for the synthesis of arylamines from aryl halides. libretexts.orgwikipedia.org In the context of this compound, this reaction would allow for the introduction of a wide range of primary and secondary amines at the 4-position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the catalyst. libretexts.org

General Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |

|---|

The choice of ligand is critical in the Buchwald-Hartwig amination to facilitate the catalytic cycle and prevent side reactions. Electron-rich and sterically hindered phosphine (B1218219) ligands are often employed. wikipedia.org

Nucleophilic Aromatic Substitution Pathways

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the positions ortho and para to the nitrogen atom (C2 and C4). stackexchange.com The presence of the electron-withdrawing 1,1-difluoroethyl group at the C2 position further activates the C4 position towards nucleophilic attack.

In a typical S_NAr mechanism, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. stackexchange.com Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product.

The reactivity of halopyridines in S_NAr reactions is influenced by the nature of the halogen. For 4-halopyridines, the reactivity often follows the order F > Cl > Br > I, which is contrary to the leaving group ability in S_N1 and S_N2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. nih.gov

Expected Reactivity in Nucleophilic Aromatic Substitution

| Substrate | Nucleophile | Product |

|---|

A variety of nucleophiles, including alkoxides, thiolates, and amines, can potentially displace the bromide at the C4 position under suitable reaction conditions.

Reactivity of the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl group is generally stable under many reaction conditions, making it a valuable substituent in medicinal chemistry. However, it can undergo certain transformations.

Modifications and Derivatizations of the Fluoroalkyl Moiety

While direct derivatization of the 1,1-difluoroethyl group on the pyridine ring is challenging, modifications can be envisioned. For instance, reactions involving the adjacent methyl group are a possibility, although the strong electron-withdrawing effect of the two fluorine atoms would influence its reactivity.

More commonly, the introduction of the difluoromethyl or related fluoroalkyl groups onto pyridine rings is a key synthetic strategy. uni-muenster.deresearchgate.net Methods for the direct C-H difluoromethylation of pyridines have been developed, highlighting the importance of these motifs. researchgate.net Derivatization of other functional groups on the pyridine ring can also be influenced by the electronic properties of the 1,1-difluoroethyl substituent. For example, derivatization of hydroxyl groups on pyridine rings using reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate has been reported for analytical purposes. nih.govnih.gov

Electronic Influence on Pyridine Ring Activation and Deactivation

The chemical behavior of the pyridine ring in this compound is profoundly influenced by the electronic properties of its substituents. The pyridine nucleus is inherently π-deficient compared to benzene (B151609), a characteristic that is significantly amplified by the presence of the bromo and 1,1-difluoroethyl groups. Both substituents are strongly electron-withdrawing, primarily through the inductive effect (-I), which drastically reduces the electron density of the aromatic ring.

The 1,1-difluoroethyl group at the C2 position exerts a powerful -I effect due to the high electronegativity of the two fluorine atoms. This effect deactivates the pyridine ring towards electrophilic aromatic substitution, making such reactions challenging. Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions para and ortho to the electron-withdrawing groups. The bromine atom at the C4 position also contributes to the deactivation of the ring through its inductive effect. While halogens can exhibit a weak +M (mesomeric) effect by donating a lone pair of electrons, the inductive effect is dominant for bromine in the pyridine system.

This combined deactivation renders the pyridine ring in this compound highly electron-poor. nih.gov The reduced electron density lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack and single-electron transfer (SET) reduction. Studies on related substituted pyridinophane complexes have shown a direct correlation between the electronic nature of substituents and the redox potential of the system, with electron-withdrawing groups leading to more positive redox potentials. nih.gov This principle suggests that this compound would have a relatively high reduction potential, facilitating reactions initiated by electron transfer.

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Ring Electron Density |

|---|---|---|---|---|

| -C(F)2CH3 | 2 | Strong | None | Strong Deactivation |

| -Br | 4 | Moderate | Weak | Deactivation |

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is a primary site for chemical reactivity. However, in this compound, the strong electron-withdrawing effects of the substituents significantly reduce the basicity and nucleophilicity of the nitrogen atom. The pKa of pyridine is approximately 5.2, but this value is expected to be substantially lower for this substituted analogue, making it a much weaker base. scripps.edu Consequently, reactions that rely on the nitrogen's nucleophilicity, such as alkylation or protonation, are less favorable compared to unsubstituted pyridine.

N-Oxidation and Subsequent Rearrangement or Functionalization Reactions

The N-oxidation of pyridines is a common transformation that alters their reactivity, often facilitating further functionalization. However, the N-oxidation of highly electron-deficient pyridines, such as this compound, is notoriously difficult. researchgate.netresearchgate.net Standard oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are often ineffective. More potent reagent systems are typically required, such as trifluoroacetic anhydride with hydrogen peroxide-urea complex or trifluoromethanesulfonic anhydride with sodium percarbonate, which generate stronger peroxyacids in situ. researchgate.netresearchgate.net

Should the N-oxide be formed, it would present a new set of reactive possibilities. Pyridine N-oxides can act as versatile intermediates in synthesis. researchgate.net For instance, they can serve as oxygen-atom transfer agents or be functionalized at the C2 position. More recently, pyridine N-oxides have been employed as hydrogen atom transfer (HAT) reagents in photochemical reactions. semanticscholar.orgrsc.org Through a single-electron oxidation process, often mediated by a photoredox catalyst, the N-oxide can be converted into a highly reactive N-oxy radical. nih.gov This electrophilic radical species is capable of abstracting hydrogen atoms from strong C-H bonds, initiating radical-based C-H functionalization cascades. nih.govacs.org The formation of an electron-donor-acceptor (EDA) complex between an electron-deficient heteroarene and a pyridine N-oxide can even preclude the need for a dedicated photocatalyst in some Minisci-type alkylations. semanticscholar.orgrsc.org

Mechanistic Elucidation of Key Synthetic and Transformation Reactions

Understanding the reaction mechanisms involving this compound is crucial for predicting its behavior and designing new synthetic routes. The electronic nature of this molecule predisposes it to pathways involving highly reactive intermediates, such as carbenes, radical ions, and neutral radicals.

Investigation of Carbene-Mediated Mechanisms in Fluorination Processes

Fluorinated carbenes are key intermediates in the synthesis of many organofluorine compounds. rsc.org While not a direct reaction of this compound itself, carbene-mediated processes are relevant to the synthesis of such fluoroalkylated heterocycles. Transition metal-catalyzed reactions involving the transfer of fluorinated carbenes, such as difluorocarbene (:CF₂), are powerful methods for forming C-CF₂ bonds. rsc.org These reactions often proceed through a metal-carbene intermediate. For example, a metal catalyst can react with a carbene precursor to form a highly reactive metal-carbene species, which then undergoes insertion or cyclopropanation reactions. rsc.orgnih.gov The high electronegativity of fluorine influences the stability and reactivity of these carbene intermediates. rsc.org Understanding these mechanisms provides insight into the synthesis of complex fluorinated molecules and the potential for C-F bond functionalization. rsc.org

Analysis of Single Electron Transfer (SET) Processes

Single-electron transfer (SET) is a fundamental process in organic chemistry that initiates a wide variety of reactions by generating radical intermediates. acs.org Given the highly electron-deficient nature of the this compound ring, it is a prime candidate to act as an electron acceptor in SET processes. sigmaaldrich.com

A SET event could be initiated photochemically, electrochemically, or through the use of a chemical reductant. Upon accepting an electron, this compound would form a radical anion. This intermediate can then undergo a variety of transformations. For instance, the radical anion could fragment, leading to the loss of the bromide ion to generate a pyridyl radical at the C4 position. This pathway is a key step in many radical-based cross-coupling reactions. Alternatively, the radical anion itself could participate in subsequent coupling reactions. The generation of N-oxy radicals from the corresponding N-oxide via SET is another example of how this process can unlock novel reactivity. nih.govacs.org

| Initiation Method | Initial Intermediate | Potential Subsequent Step | Final Outcome |

|---|---|---|---|

| Photoredox Catalysis | Radical Anion | Loss of Bromide (Br-) | Pyridyl Radical Formation |

| Chemical Reductant (e.g., B2pin2) | Radical Anion | Radical-Radical Coupling | C-C Bond Formation |

| Oxidation of N-Oxide | N-Oxy Radical Cation | Hydrogen Atom Abstraction (HAT) | C-H Functionalization |

Characterization of Radical Intermediates in Cross-Coupling Reactions

The carbon-bromine bond at the C4 position is a key functional handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. While many of these reactions are described by catalytic cycles involving Pd(0)/Pd(II) intermediates, pathways involving radical intermediates are also well-documented, particularly in the cross-coupling of alkyl halides. acs.org

In the context of this compound, a pyridyl radical intermediate at the C4 position could be generated through a SET mechanism as described above, or via homolytic cleavage from an organometallic intermediate. Mechanistic studies on pyridine-pyridine cross-coupling reactions have indicated that the process can proceed via the coupling of dearomatized radical intermediates rather than a classic Minisci-type mechanism. researchgate.netnih.gov The formation of such radical intermediates can be confirmed through radical clock experiments or direct spectroscopic observation. acs.org The high stability of the C-F bonds in the 1,1-difluoroethyl group ensures that this moiety would remain intact during such radical processes, making it a stable directing and activating group for radical-mediated functionalization at the C4 position.

Strategic Applications As a Synthetic Intermediate in Academic Research

A Building Block for the Construction of Complex Nitrogen-Containing Heterocycles

The inherent reactivity of the pyridine (B92270) ring and the presence of a bromine atom at the 4-position of 4-Bromo-2-(1,1-difluoroethyl)pyridine provide a powerful platform for the synthesis of a diverse range of complex nitrogen-containing heterocycles. mdpi.com These heterocyclic motifs are central to the structure of many natural products, pharmaceuticals, and agrochemicals. mdpi.com

Synthesis of Fused Imidazopyridine Systems

Fused imidazopyridine systems are a prominent class of heterocyclic compounds with a wide array of biological activities. nih.govbeilstein-journals.org The synthesis of these scaffolds often involves the condensation of a 2-aminopyridine (B139424) derivative with various coupling partners. beilstein-journals.org While direct utilization of this compound in the synthesis of fused imidazopyridine systems is not extensively documented in dedicated studies, its structural features suggest a high potential for such applications.

Established synthetic routes, such as the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, provide a versatile platform for the synthesis of imidazo[1,2-a]pyridines. nih.govnih.gov In this context, this compound could be envisioned as a precursor to the necessary 2-aminopyridine derivative through a nucleophilic aromatic substitution of the bromine atom with an amino group. Subsequent participation of this aminated intermediate in a GBB reaction with an aldehyde and an isocyanide would lead to the formation of a fused imidazopyridine system bearing the 1,1-difluoroethyl substituent. The bromine atom at the 4-position could also be retained through the initial synthetic steps and later serve as a handle for further functionalization of the imidazopyridine core via cross-coupling reactions.

Recent advancements in photochemical methods for the synthesis of functionalized imidazopyridines offer alternative pathways where this compound could serve as a valuable starting material. researchgate.net These light-induced reactions often proceed under mild conditions and exhibit broad functional group tolerance, making them suitable for the elaboration of complex molecules.

Derivatization to Quinolines and Isoquinolines (via related fluoroalkylated pyridines)

Quinolines and isoquinolines are fundamental heterocyclic scaffolds found in numerous natural products and synthetic compounds with significant biological activities. rsc.org While direct conversion of this compound to these bicyclic systems is a complex transformation, its role as a functionalized pyridine building block is noteworthy. The synthesis of quinolines and isoquinolines often involves the construction of the second ring onto a pre-existing pyridine or benzene (B151609) core.

The bromine atom in this compound can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. rsc.org This allows for the introduction of carbon-based substituents that can then participate in cyclization reactions to form the fused carbocyclic ring of a quinoline (B57606) or isoquinoline. For instance, a Sonogashira coupling could introduce an alkyne, which could then undergo a cyclization cascade to form the desired bicyclic system. The 1,1-difluoroethyl group would remain as a key substituent, influencing the electronic properties and bioactivity of the final molecule.

A Precursor for Bioactive Molecule Scaffolds in Medicinal and Agrochemical Research

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal and agrochemical research to enhance biological activity, metabolic stability, and other pharmacokinetic properties. acs.org The 1,1-difluoroethyl group in this compound makes it a highly attractive precursor for the development of novel bioactive compounds.

Role in the Design and Synthesis of Enzyme Inhibitors (e.g., Lipid Kinase Inhibitors)

Enzyme inhibitors are a cornerstone of modern medicine, targeting specific proteins involved in disease pathways. nih.gov A closely related compound, 4-(difluoromethyl)pyridin-2-amine, has been identified as a crucial intermediate in the synthesis of potent lipid kinase inhibitors. nih.gov This highlights the potential of this compound as a precursor for similar bioactive molecules. The synthetic strategy would likely involve the conversion of the bromo group to an amino group, followed by further elaboration of the molecule to generate the final inhibitor.

Contribution to the Development of New Agrochemical and Medicinal Chemistry Leads

The pyridine moiety is a common feature in many successful agrochemicals and pharmaceuticals. acs.orgnbinno.com The derivatization of pyridine-based intermediates is a proven strategy for the discovery of new lead compounds. nbinno.com 4-Bromo-2-methylpyridine, a structural analogue of the title compound, is a key intermediate in the synthesis of various herbicides and pesticides. tandfonline.com This suggests that this compound could similarly serve as a valuable starting point for the development of novel agrochemicals with improved efficacy and environmental profiles.

In medicinal chemistry, the ability to readily modify the 4-position of the pyridine ring through the bromo substituent allows for the exploration of structure-activity relationships (SAR) in a systematic manner. The 1,1-difluoroethyl group provides a unique structural and electronic signature that can be exploited to optimize the biological activity and drug-like properties of new chemical entities.

Bioisosteric Applications of the Difluoromethyl Group in Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental concept in drug design. researchgate.netcas.cn The difluoromethyl and related fluoroalkyl groups are recognized as valuable bioisosteres for various functional groups, including the methoxy (B1213986) group. The 1,1-difluoroethyl group in this compound can be considered a bioisostere of an ethoxy or a larger alkyl ether group.

This bioisosteric replacement can lead to several advantages in drug design:

Improved Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoroethyl group more resistant to metabolic degradation by cytochrome P450 enzymes.

Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity, pKa, and conformational preferences of a molecule, which can in turn affect its solubility, membrane permeability, and binding affinity to its biological target. researchgate.net

Enhanced Target Interactions: The polar nature of the C-F bond can lead to favorable dipole-dipole or hydrogen bonding interactions with the target protein, potentially increasing potency. cas.cn

The strategic placement of the 1,1-difluoroethyl group on the pyridine scaffold of this compound provides medicinal chemists with a valuable tool to fine-tune the properties of drug candidates and develop new therapeutic agents with improved profiles.

Exploration in Advanced Materials Science Research

The strategic application of this compound as a synthetic intermediate has been a subject of interest in various fields of chemical research. However, a comprehensive review of publicly available scientific literature and research databases indicates a notable absence of studies focused on its specific exploration and application within advanced materials science.

While substituted pyridines are a well-established class of compounds utilized as building blocks in the synthesis of functional materials, including polymers, organic semiconductors, and organometallic complexes, specific research detailing the role of this compound in these areas is not presently available. The unique combination of a bromo-substituent, which can act as a reactive site for cross-coupling reactions, and a difluoroethyl group, which can impart specific electronic and physical properties, theoretically positions this compound as a potentially valuable precursor in materials science.

Despite this potential, there are no detailed research findings, experimental data, or scholarly publications that describe the synthesis of advanced materials using this compound as an intermediate. Consequently, data tables illustrating its performance in materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other advanced material applications cannot be compiled. The scientific community has not yet published research that leverages the specific structural and electronic features of this compound for the development of new materials.

Therefore, the exploration of this compound in advanced materials science research remains an uncharted area of investigation. Future research may yet uncover its utility in this field, but as of now, there is no established body of work to report.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Analysis

Detailed experimental NMR data for 4-Bromo-2-(1,1-difluoroethyl)pyridine, including proton, carbon, and fluorine spectra, are not available in the searched scientific literature. Therefore, a comprehensive analysis of its proton and carbon environments, as well as the specific chemical shifts and coupling constants related to its fluorine atoms, cannot be provided.

Specific ¹H NMR data for this compound is not publicly available.

Specific ¹³C NMR data for this compound is not publicly available.

Specific ¹⁹F NMR data for this compound is not publicly available.

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Experimental vibrational spectroscopy data for this compound is not available in the searched scientific literature. An analysis of its functional groups through this method is therefore not possible.

Specific FTIR data for this compound is not publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

While predicted mass spectrometry data exists, providing values for adducts such as [M+H]⁺, [M+Na]⁺, and others, experimentally determined fragmentation patterns for this compound are not documented in the available literature. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. tanta.edu.eglibretexts.org The specific wavelengths of light absorbed provide valuable information about the molecule's structure, particularly its system of π-electrons and the presence of non-bonding electrons (lone pairs).

The structure of this compound contains a pyridine (B92270) ring, which is an unsaturated heterocyclic system, and substituents that can influence its electronic properties. The absorption of UV radiation in this molecule is primarily associated with transitions involving the π and n (non-bonding) electrons of the pyridine ring. shu.ac.uk

The principal electronic transitions observed in molecules with similar chromophores include:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are characteristic of compounds with double or triple bonds, including aromatic rings like pyridine. youtube.com These transitions are typically high in energy and result in strong absorption bands. shu.ac.uk For the pyridine ring in the target molecule, these transitions are expected to be a dominant feature of its UV spectrum.

n → π* Transitions: These transitions occur when an electron from a non-bonding orbital (a lone pair) is promoted to a π* antibonding orbital. uzh.ch The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making n → π* transitions possible. youtube.com These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions. shu.ac.uk

Substituents on the pyridine ring, namely the bromo and 1,1-difluoroethyl groups, can modify the energy of these transitions, causing shifts in the absorption maxima. A shift to a longer wavelength is known as a bathochromic or red shift, while a shift to a shorter wavelength is a hypsochromic or blue shift. tanta.edu.eg The polarity of the solvent used for the analysis can also influence the position of absorption bands, particularly for n → π* transitions, which typically experience a blue shift with increasing solvent polarity. shu.ac.uk

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Associated Structural Feature | Expected Intensity |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | Pyridine Ring (C=C and C=N bonds) | High (ε ≈ 1,000-10,000 L mol⁻¹ cm⁻¹) |

X-ray Diffraction Studies for Precise Solid-State Structure Determination of Crystalline Intermediates

X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides precise data on bond lengths, bond angles, and torsion angles, offering a definitive structural elucidation. While a specific X-ray crystallographic study for the final compound this compound is not widely reported, the technique is invaluable for characterizing key crystalline intermediates that may form during its synthesis.

The synthesis of complex substituted pyridines often proceeds through multi-step sequences where intermediate compounds can be isolated as stable, crystalline solids. For instance, in reactions analogous to the Knoevenagel condensation, alcohol intermediates can be formed and isolated prior to a final dehydration step. benthamopen.com If such an intermediate in the synthesis of this compound can be crystallized, single-crystal X-ray diffraction can confirm its molecular structure, stereochemistry, and intermolecular interactions in the crystal lattice, such as hydrogen bonding. benthamopen.com

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

This technique has been successfully applied to characterize a wide range of substituted pyridine and bromophenyl compounds, confirming their molecular connectivity and conformations. benthamopen.comnih.gov The data obtained from such an analysis would be presented in a standardized format, including key crystallographic parameters.

Table 2: Representative Crystallographic Data Obtainable from X-ray Diffraction of a Crystalline Intermediate

| Parameter | Description | Example Data |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₈H₇BrF₂N |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/n |

| a, b, c (Å) | The dimensions of the unit cell edges in angstroms. | a = 5.3 Å, b = 8.3 Å, c = 25.0 Å |

| α, β, γ (°) | The angles between the unit cell axes in degrees. | α = 90°, β = 93.8°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1115 ų |

Note: The "Example Data" provided in the table is hypothetical, based on values reported for structurally similar pyridyl compounds, to illustrate the type of information generated. benthamopen.com

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 1,1 Difluoroethyl Pyridine

Density Functional Theory (DFT) Calculations for Elucidating Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the structural, spectroscopic, and electronic properties of molecules with a high degree of accuracy. For 4-Bromo-2-(1,1-difluoroethyl)pyridine, DFT calculations provide fundamental insights into its behavior at the molecular level.

Geometry Optimization and Conformational Analysis

The first step in a thorough computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations, typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles of the lowest energy conformer.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length (Å) | ~1.90 |

| C-F Bond Lengths (Å) | ~1.35 |

| Pyridine (B92270) Ring C-N Bond Lengths (Å) | ~1.33-1.34 |

| Pyridine Ring C-C Bond Lengths (Å) | ~1.39-1.40 |

| C-C (ring-ethyl) Bond Length (Å) | ~1.52 |

| ∠C-C-Br Bond Angle (°) | ~119-121 |

| ∠F-C-F Bond Angle (°) | ~108-110 |

Prediction and Assignment of Vibrational Frequencies and Spectroscopic Data

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By analyzing the calculated vibrational modes, each predicted frequency can be assigned to a specific molecular motion, such as stretching, bending, or rocking of bonds.

The vibrational spectrum of this compound is expected to exhibit characteristic frequencies for the C-Br stretch, C-F stretches of the difluoroethyl group, and various pyridine ring vibrations. The calculated spectrum serves as a valuable tool for interpreting experimental spectroscopic data and confirming the compound's structure.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Pyridine Ring C-H Stretching | 3100-3000 |

| Alkyl C-H Stretching | 3000-2850 |

| Pyridine Ring C=C and C=N Stretching | 1600-1400 |

| C-F Stretching | 1150-1050 |

| C-Br Stretching | 700-500 |

Analysis of Electronic Structure, including HOMO and LUMO Energies

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, the presence of the electron-withdrawing bromine and difluoroethyl groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. This would likely result in a moderate HOMO-LUMO gap, suggesting a molecule with a balance of stability and reactivity. The distribution of the HOMO and LUMO across the molecule can reveal the most likely sites for electrophilic and nucleophilic attack, respectively. Studies on substituted pyridines suggest that electron-withdrawing groups tend to decrease the HOMO-LUMO gap, potentially increasing the molecule's reactivity. ekb.eg

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Molecular Dynamics Simulations for Understanding Conformational Space and Dynamics

While DFT calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can be used to explore the conformational landscape of this compound, particularly the rotation of the 1,1-difluoroethyl group. By simulating the molecule's movement at a given temperature, researchers can understand its flexibility, the barriers to conformational change, and how it might interact with its environment, such as a solvent or a biological receptor. For pyridine derivatives, MD simulations have been employed to study their behavior in solution and their interactions with other molecules. acs.org

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for investigating the mechanisms of chemical reactions. For this compound, a key reaction of interest is nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile. Quantum chemical methods can be used to map out the entire reaction pathway, including the structures and energies of reactants, products, intermediates, and, crucially, the transition states.

By calculating the activation energy (the energy barrier of the transition state), the feasibility and rate of a reaction can be predicted. Such studies can elucidate whether the reaction proceeds through a concerted mechanism or a multi-step pathway involving intermediates. Understanding these mechanisms is fundamental for designing synthetic routes and predicting the chemical behavior of the compound.

Analysis of Non-Covalent Interactions Relevant to Fluoroalkylated Pyridines

Non-covalent interactions play a critical role in determining the structure, stability, and function of molecules. In this compound, several types of non-covalent interactions are expected to be significant. The highly electronegative fluorine atoms of the difluoroethyl group can participate in hydrogen bonding and other dipole-dipole interactions. The bromine atom can engage in halogen bonding, an attractive interaction between a halogen and a nucleophilic site.

Furthermore, the electron-deficient nature of the fluorinated pyridine ring can lead to so-called "aromatic-aromatic" or "pi-stacking" interactions with other aromatic systems. The presence of fluorine can significantly modulate these interactions compared to non-fluorinated analogues. rsc.org Analyzing these non-covalent interactions is crucial for understanding the crystal packing of the molecule in the solid state and its binding affinity to biological targets.

Hydrogen Bonding Properties of the Difluoromethyl Group and its Analogues

The 1,1-difluoroethyl group, with its two fluorine atoms, significantly influences the electronic properties of the adjacent methyl group's C-H bonds. The fluorine atoms are highly electronegative, which polarizes the C-H bonds, making the hydrogen atoms partially positive and thus capable of acting as hydrogen bond donors. This property is a subject of considerable interest in medicinal chemistry, where the difluoromethyl group is often used as a bioisostere for hydroxyl or thiol groups, mimicking their ability to form hydrogen bonds.

Computational studies allow for the quantification of this hydrogen bonding capability. By modeling the interaction of this compound with various hydrogen bond acceptors (e.g., water, ammonia, or carbonyl groups), the strength and geometry of these bonds can be determined. Theoretical calculations, such as those performed using Density Functional Theory (DFT), can predict interaction energies, bond lengths, and vibrational frequency shifts upon hydrogen bond formation. These calculations help in understanding how the difluoroethyl group can participate in molecular recognition processes, which is vital for designing molecules with specific biological activities. The ability of the C-H group adjacent to the CF2 moiety to act as a hydrogen bond donor is a well-documented phenomenon. mdpi.com

Investigation of Halogen Bonding and Other Weak Intermolecular Interactions

The bromine atom at the 4-position of the pyridine ring is a key feature that allows this compound to participate in halogen bonding. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) on another molecule. nih.govresearchgate.net This occurs due to the anisotropic distribution of electron density around the bonded halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-Br bond. nih.gov

Computational methods are invaluable for characterizing these interactions. researchgate.net Quantum chemical calculations can map the molecular electrostatic potential surface, clearly visualizing the positive σ-hole on the bromine atom. researchgate.net Furthermore, these methods can calculate the interaction energies between this compound and various halogen bond acceptors, such as the nitrogen atom of another pyridine molecule or the oxygen atom of a carbonyl group. nih.govresearchgate.net Studies on similar brominated pyridines and other aromatic systems have shown that these interactions are significant and directional, playing a crucial role in the structure of molecular crystals and in supramolecular chemistry. researchgate.netju.edu.joaip.org The strength of the halogen bond can be tuned by the substituents on the pyridine ring; the electron-withdrawing nature of the 1,1-difluoroethyl group is expected to enhance the positive character of the σ-hole on the bromine, thereby strengthening its halogen bonding capability.

Computational Approaches to Structure-Reactivity Relationships

Predictive Models for Electrophilic and Nucleophilic Substitution Patterns

The reactivity of the pyridine ring in this compound is dictated by the electronic effects of its substituents. The bromine atom and the 1,1-difluoroethyl group are both electron-withdrawing, which deactivates the ring towards electrophilic substitution. rsc.org Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing groups. quimicaorganica.org

Computational chemistry offers powerful predictive models to understand these reactivity patterns. By calculating the distribution of electron density and molecular orbitals, one can identify the most likely sites for electrophilic and nucleophilic attack. Fukui functions and other reactivity indices derived from DFT can quantify the susceptibility of each atom in the ring to different types of reactions. researchgate.netnih.gov

For nucleophilic substitution, computational models can be used to simulate the reaction pathway, calculating the activation energies for substitution at different positions. rsc.orgnih.gov These calculations would likely show that nucleophilic attack is favored at the 2- and 4-positions, which are activated by the nitrogen atom and the substituents. Given that the 2- and 4-positions are already substituted, these models can predict the relative ease of displacing either the bromo or the difluoroethyl group, or potential reactions at other positions on the ring under forcing conditions. Predictive models for nucleophilic additions to substituted pyridiniums have shown that regiochemical outcomes are predictably influenced by the pattern of substituents. researchgate.net

For electrophilic substitution, which is generally difficult for pyridines, computational models can predict the conditions required for such reactions to occur and the likely position of substitution. rsc.orgmdpi.comnih.gov The calculations would confirm the deactivating nature of the substituents and predict that if substitution were to occur, it would likely be at the positions least deactivated by the electron-withdrawing groups.

Computational Assessment of Radical Stability and Reactivity of Fluoroalkyl Radicals

The 1,1-difluoroethyl group can potentially be involved in radical reactions. Computational methods provide a robust framework for assessing the stability and reactivity of the corresponding fluoroalkyl radicals. nih.govacs.org The stability of a radical is a key determinant of its reactivity, and it can be quantified computationally by calculating parameters such as bond dissociation energies (BDEs) and radical stabilization energies (RSEs). nrel.govnih.gov

DFT calculations are widely used to predict the BDE of the C-H and C-C bonds in the 1,1-difluoroethyl group, providing insight into the energy required to form a radical. researchgate.net The geometry of the resulting radical can be optimized to understand its structure and electronic properties. The spin density distribution can be calculated to identify where the unpaired electron is localized, which is crucial for predicting its reactivity. researchgate.net

Furthermore, computational kinetics can be employed to model the reaction pathways of these radicals. scispace.com For instance, the reactivity of a 1,1-difluoroethyl radical towards addition to a double bond or hydrogen abstraction can be studied by calculating the activation barriers for these processes. nih.gov These theoretical investigations are essential for understanding the potential role of this compound in radical-mediated transformations and for designing new synthetic methodologies. acs.org Quantitative models combining thermodynamic and kinetic descriptors, such as spin density and steric hindrance, have been developed to create a "radical stability score" that can predict the persistence of organic radicals. nrel.gov

Future Perspectives and Emerging Research Directions for Halogenated Fluoroalkyl Pyridines

Development of Sustainable and Greener Synthetic Protocols for Accessing these Scaffolds

The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. For the synthesis of halogenated fluoroalkyl pyridines, this translates to the development of protocols that minimize waste, reduce energy consumption, and utilize renewable resources and non-toxic reagents.

Current research in this area is exploring several promising avenues:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While specific biocatalytic routes to "4-Bromo-2-(1,1-difluoroethyl)pyridine" are yet to be reported, the broader success in synthesizing functionalized pyridines through biocatalysis suggests significant potential. researchgate.net This approach can lead to higher yields and fewer byproducts under mild reaction conditions.

Flow Chemistry: Continuous flow reactors are gaining traction for their ability to improve reaction efficiency, safety, and scalability. sigmaaldrich.com The precise control over reaction parameters such as temperature, pressure, and reaction time in flow systems can lead to higher yields and purity of halogenated fluoroalkyl pyridines. This technology also allows for the safe handling of hazardous reagents often used in fluorination reactions.

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in the synthesis of pyridine (B92270) derivatives. acs.orgnih.gov This technique is particularly advantageous for multi-component reactions, which are inherently more atom-economical.

Use of Greener Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a key aspect of sustainable chemistry. Furthermore, the development of recoverable and reusable nanocatalysts is being actively pursued to minimize waste and reduce the environmental impact of pyridine synthesis. researchgate.netresearchgate.net

Table 1: Comparison of Green Synthesis Methodologies for Pyridine Derivatives

| Methodology | Advantages | Challenges |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme stability and availability, substrate scope |

| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scale-up limitations, potential for localized heating |

| Green Solvents/Catalysts | Reduced environmental impact, catalyst reusability | Catalyst deactivation, separation of products |

Exploration of Novel Catalytic Systems for Selective C-F Bond Formation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective formation and functionalization a significant challenge. The development of novel catalytic systems is crucial for accessing a wider range of functionalized fluoroalkyl pyridines and for the selective manipulation of existing C-F bonds.

Key areas of research include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation and activation of C-F bonds under mild conditions. mdpi.comdigitellinc.comubc.ca This methodology allows for the generation of radical intermediates that can participate in a variety of transformations, including C-H functionalization and cross-coupling reactions, offering new pathways for the synthesis and derivatization of compounds like "this compound". acs.orgnih.gov

Transition Metal Catalysis: While challenging, the transition metal-catalyzed activation of C-F bonds is an area of active investigation. The development of catalysts that can selectively cleave a C-F bond in the presence of other reactive sites, such as the C-Br bond in "this compound", would open up new avenues for late-stage functionalization.

Organocatalysis: The use of small organic molecules as catalysts for C-F bond formation is a growing field. These catalysts are often less toxic and more environmentally friendly than their metal-based counterparts.

Integration of these Compounds into Advanced Functional Materials Research

The unique electronic properties of halogenated fluoroalkyl pyridines make them attractive candidates for incorporation into advanced functional materials. The presence of both a bromine atom and a difluoroethyl group in "this compound" provides opportunities for tuning the electronic and physical properties of materials.

Emerging applications include:

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing molecules are being investigated as components of OLEDs due to their electron-transporting properties. The introduction of fluoroalkyl groups can enhance the performance and stability of these devices. nih.govrsc.orgnbinno.com "this compound" could serve as a building block for novel emissive or charge-transport materials.

Fluoropolymers: The incorporation of fluorinated pyridine units into polymer backbones can lead to materials with enhanced thermal stability, chemical resistance, and unique optical properties. These materials could find applications in areas such as coatings, membranes, and specialty plastics.

Liquid Crystals: The rigid nature of the pyridine ring combined with the polarizability of the C-Br and C-F bonds suggests that derivatives of "this compound" could be explored as components of liquid crystalline materials.

Targeted Synthesis of Complex Molecular Architectures with Enhanced Properties

"this compound" is a versatile building block that can be used to construct more complex molecular architectures with tailored properties. The differential reactivity of the C-Br and C-H bonds on the pyridine ring, as well as the potential for functionalization of the difluoroethyl group, allows for a wide range of synthetic transformations.

Future research in this area will likely focus on:

Pharmaceutical Intermediates: Halogenated and fluorinated pyridines are common motifs in many pharmaceuticals. nih.govfrontiersin.org "this compound" can serve as a precursor for the synthesis of novel drug candidates. The bromine atom can be readily converted to other functional groups via cross-coupling reactions, while the difluoroethyl group can enhance metabolic stability. guidechem.com

Agrochemicals: Similar to pharmaceuticals, many modern agrochemicals contain fluorinated pyridine scaffolds to improve their efficacy and environmental profile.

Fused Heterocyclic Systems: The pyridine ring of "this compound" can be used as a scaffold to construct more complex fused heterocyclic systems. nih.govias.ac.in These larger, more rigid structures often exhibit interesting photophysical and biological properties.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki Coupling | Arylboronic acid | 4-Aryl-2-(1,1-difluoroethyl)pyridine |

| Sonogashira Coupling | Terminal alkyne | 4-Alkynyl-2-(1,1-difluoroethyl)pyridine |

| Buchwald-Hartwig Amination | Amine | 4-Amino-2-(1,1-difluoroethyl)pyridine |

| Heck Coupling | Alkene | 4-Alkenyl-2-(1,1-difluoroethyl)pyridine |

Advanced Computational Studies for Predictive Design and Accelerated Discovery of New Compounds

Computational chemistry plays an increasingly important role in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and materials. For halogenated fluoroalkyl pyridines, computational methods can provide valuable insights into their structure, reactivity, and potential applications.

Key areas for future computational work include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the geometric and electronic properties of molecules like "this compound". bohrium.commostwiedzy.plmostwiedzy.plresearchgate.netchemrxiv.org This information can help to understand the reactivity of the molecule and to design new reactions.

Predictive Modeling of Material Properties: Computational screening can be used to predict the properties of materials containing halogenated fluoroalkyl pyridine units, such as their performance in OLEDs or their thermal stability in polymers. This can help to accelerate the discovery of new materials with desired properties.

In Silico Drug Design: Computational methods can be used to design new drug candidates based on the "this compound" scaffold. This can involve predicting the binding affinity of the molecules to biological targets and their pharmacokinetic properties.

Q & A

Q. Table 1: Representative Reaction Conditions

| Brominating Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Br₂ | DCM | 0–5 | 68 |

| NBS | DMF | 25 | 72 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR: Focus on:

- Pyridine Ring Protons: Deshielded aromatic protons (δ 7.5–8.5 ppm). The bromine substituent induces distinct splitting patterns (e.g., para-bromo causes coupling with adjacent protons).

- Difluoroethyl Group: CF₂CH₃ protons appear as a quartet (²JHF ~ 50 Hz) near δ 1.8–2.2 ppm. ¹³C signals for CF₂ appear at δ 110–120 ppm (¹JCF ~ 240 Hz) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 222.0035 (C₆H₄BrF₂N). Fragmentation patterns should show loss of Br (Δ m/z ~79.9) .

- X-ray Crystallography: Resolve bond angles (e.g., C-Br bond length ~1.89 Å) and confirm regiochemistry. Use SHELXTL or Olex2 for refinement .

Advanced: How does the electronic environment of the pyridine ring in this compound influence its reactivity in cross-coupling reactions, and what catalyst systems are most suitable?

Methodological Answer:

The electron-withdrawing bromine and difluoroethyl groups deactivate the pyridine ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the C4 position. Key considerations:

- Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids. The bulky difluoroethyl group may require higher catalyst loading (5–10 mol%) .

- Solvent/Base Optimization: Employ toluene/EtOH (3:1) with K₂CO₃ or CsF to enhance transmetallation. Microwave-assisted heating (100–120°C, 2 hrs) improves efficiency .

- Competing Pathways: Monitor for debromination (via GC-MS) and steric hindrance effects. DFT calculations (B3LYP/6-31G*) can predict regioselectivity .

Advanced: What methodologies can resolve contradictions between computational predictions and experimental observations (e.g., bond angles, reaction pathways) for this compound derivatives?

Methodological Answer:

Discrepancies often arise from solvent effects or neglected van der Waals interactions in simulations. Mitigation strategies:

Multi-method Validation: Compare XRD bond angles (e.g., C-Br-C ~120°) with DFT (B3LYP) and MP2 calculations. Include implicit solvent models (PCM) for accuracy .

Kinetic vs. Thermodynamic Control: For reaction pathways, conduct variable-temperature NMR (VT-NMR) to identify intermediates. Pair with IR spectroscopy to track functional group changes .

Data Reconciliation: Use Bayesian statistics to quantify uncertainties in computational parameters (e.g., basis set choice) against experimental error margins .

Q. Table 2: Case Study – Bond Angle Discrepancies

| Method | C-Br-C Angle (°) | Deviation from XRD (%) |

|---|---|---|

| XRD | 119.5 | – |

| DFT (gas phase) | 117.2 | 1.9 |

| DFT (PCM, DCM) | 118.8 | 0.6 |

Advanced: How can researchers design experiments to probe the steric and electronic effects of the 1,1-difluoroethyl group in catalytic applications?

Methodological Answer:

- Steric Maps: Generate Connolly surfaces (Mercury 4.0) to quantify steric bulk. Compare with analogs (e.g., trifluoromethyl or ethyl groups) .

- Electrochemical Analysis: Use cyclic voltammetry (CH Instruments) to measure reduction potentials. The difluoroethyl group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity .

- Comparative Catalysis: Test Pd-catalyzed coupling rates against 4-bromo-2-methylpyridine. Rate differences (k₂/k₁ < 0.5) indicate steric inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.